physicochemical properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
physicochemical properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Authored by: A Senior Application Scientist
Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, the adage "structure dictates function" is a foundational principle. However, the journey from a promising chemical scaffold to a viable therapeutic agent is paved with a nuanced understanding of its fundamental physical and chemical characteristics. The molecule 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, a member of the quinoline-4-carboxylic acid class, represents a scaffold of significant interest. Derivatives of this class have shown a broad spectrum of pharmacological activities, including potential as anticancer, antimalarial, and anti-inflammatory agents[1][2][3][4].
This guide provides a comprehensive technical overview of the essential . It is designed for researchers, medicinal chemists, and formulation scientists. Rather than merely presenting data, this document elucidates the causality behind the experimental methodologies for determining these properties. By understanding the "why" and "how" of characterization, scientists can more effectively predict a compound's behavior in biological systems, optimizing for absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, therapeutic efficacy.
While specific experimental values for this exact molecule are not widely published, this guide details the robust, universally accepted protocols for their determination. It serves as a blueprint for the comprehensive physicochemical profiling of this and similar novel chemical entities.
Molecular Structure and Core Attributes
A thorough understanding of a molecule's two-dimensional structure is the starting point for all physicochemical analysis.
Chemical Structure:
Caption: 2D structure of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid.
Fundamental Molecular Properties
A summary of the core computed and known properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is presented below. These values are foundational for subsequent experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ClNO₃ | [5] |
| Molecular Weight | 299.72 g/mol | [5] |
| CAS Number | 669739-31-5 | [5] |
| Computed XLogP3 | 3.7 | PubChem (for 2-hydroxyphenyl isomer)[6] |
| Topological Polar Surface Area | 70.4 Ų | PubChem (for 2-hydroxyphenyl isomer)[6] |
Note: Some computed values are for the isomeric 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid and are used here as close approximations in the absence of specific data for the 3-hydroxyphenyl isomer.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its bioavailability. A compound must be in solution to be absorbed across biological membranes. The solubility of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a weakly basic quinoline nitrogen, as well as a phenolic hydroxyl group.
Experimental Protocol for Thermodynamic Solubility Determination
A robust method for determining thermodynamic solubility involves the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.
Objective: To determine the solubility of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid in various aqueous and organic solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO).
-
Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
-
Caption: Experimental workflow for thermodynamic solubility determination.
Ionization Constant (pKa): Predicting In Vivo Charge State
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule like 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid with multiple ionizable groups (carboxylic acid, quinoline nitrogen, and phenol), determining the pKa values is crucial for predicting its charge state, solubility, and interaction with biological targets at physiological pH.
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination[7][8][9][10][11].
Objective: To determine the acid dissociation constants (pKa) of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid.
Methodology:
-
Instrument Calibration:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds). The final concentration should be around 1-10 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration[7][9].
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic groups[7][9].
-
-
Titration Procedure:
-
Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve[7].
-
For multiprotic compounds, multiple inflection points and buffer regions will be observed, corresponding to the different pKa values. Specialized software can be used to calculate the pKa values from the titration data.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): A Measure of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Experimental Protocol for LogD Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining LogP and LogD values[12][13][14][15].
Objective: To determine the LogD of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid at a physiologically relevant pH (e.g., 7.4).
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with an aqueous buffer (e.g., PBS at pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate[12]. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO)[12].
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration of the compound should be low enough to avoid saturation in either phase.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached[16].
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogD is the base-10 logarithm of this ratio: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Caption: Workflow for LogD determination by the shake-flask method.
Synthesis and Further Characterization
While a detailed synthesis protocol is beyond the scope of this guide, quinoline-4-carboxylic acids are often synthesized via the Doebner reaction or Pfitzinger reaction[3][4][17]. A plausible route would involve the condensation of an appropriately substituted aniline with a benzaldehyde and pyruvic acid.
Further characterization would involve determining the melting point using a melting point apparatus, which provides an indication of purity, and assessing chemical stability under various conditions (e.g., pH, light, temperature) using stability-indicating HPLC methods.
Conclusion: An Integrated Approach to Physicochemical Profiling
The —solubility, pKa, and lipophilicity—are interconnected and collectively govern its behavior in both in vitro and in vivo systems. A thorough and early characterization of these parameters is not merely a data collection exercise; it is a strategic necessity. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. This information is paramount for guiding lead optimization, enabling rational formulation design, and ultimately increasing the probability of success in the complex and challenging endeavor of drug development.
References
-
LogP / LogD shake-flask method - Protocols.io. (2024, September 23). [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29). [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13). [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). [Link]
-
Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Solubility of Organic Compounds. (2023, August 31). [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]
-
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | C16H10ClNO3 | CID 3851765 - PubChem. [Link]
-
8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed Central. (2025, July 21). [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | C16H10ClNO3 | CID 3851765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
